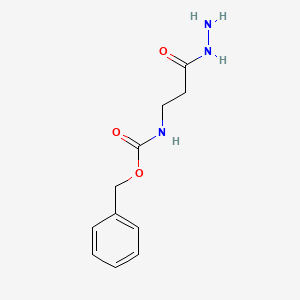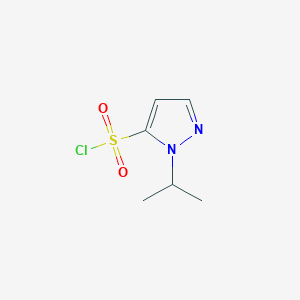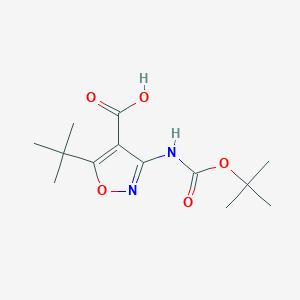![molecular formula C15H10BrF3N2O B1372166 (2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol CAS No. 1216488-91-3](/img/structure/B1372166.png)
(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
Übersicht
Beschreibung
“(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol” is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . Imidazo[1,2-a]pyridines, the core structure of this compound, have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This synthesis can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. They can undergo reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Wissenschaftliche Forschungsanwendungen
Synthesis and Rearrangements
- Imidazo[1,2-a]pyridines, like the compound , are synthesized and can undergo various rearrangements. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with nitropyridine groups, react with triethylamine to yield imidazo[1,2-a]pyridines (Khalafy, Setamdideh, & Dilmaghani, 2002).
One-Pot Synthesis Routes
- Efficient one-pot synthesis methods have been developed for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones and related compounds, demonstrating the versatility and potential applications of imidazo[1,2-a]pyridine derivatives in synthetic chemistry (Baig et al., 2017).
Novel Preparation Methods
- New methods for the preparation of related compounds, such as (2-aminopyridin-4-yl)methanol, have been developed, highlighting the ongoing research and development in the synthesis of imidazo[1,2-a]pyridine derivatives (Lifshits, Ostapchuk, & Brel, 2015).
Structural Analysis
- Detailed structural analysis of similar compounds, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, has been conducted, providing insights into the molecular arrangement and interactions that could be relevant for the application of the compound (Elaatiaoui et al., 2014).
Corrosion Inhibition Studies
- Imidazo[1,2-a]pyridine derivatives have been evaluated for their performance as corrosion inhibitors, indicating potential industrial applications (Saady et al., 2021).
Application in Organic Chemistry
- The compound and its derivatives have been used in various organic synthesis reactions, demonstrating its versatility in creating a range of potentially bioactive compounds (Zhang, Zhang, & Fan, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O/c16-11-4-1-9(2-5-11)14-12(8-22)21-7-10(15(17,18)19)3-6-13(21)20-14/h1-7,22H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHXPBCONOETJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/structure/B1372099.png)



![[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride](/img/structure/B1372104.png)

